3-fluoro-N-(4-((6-methyl-2-morpholinopyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
3-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that features a fluorine atom, a morpholine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the morpholine group, and the final coupling with the benzamide moiety. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where a halogenated pyrimidine derivative reacts with morpholine in the presence of a base.
Coupling with Benzamide: The final step involves coupling the pyrimidine-morpholine intermediate with a fluorinated benzamide derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
3-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a molecular probe to study biological pathways and interactions.
Pharmaceutical Development: The compound serves as a lead compound in the development of new drugs.
Chemical Biology: It is used to investigate the mechanisms of action of various biological targets.
Mechanism of Action
The mechanism of action of 3-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: Lacks the fluorine atom.
3-FLUORO-N-(4-{[6-METHYL-2-(PYRIDIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: Contains a pyridine ring instead of a morpholine ring.
Uniqueness
The presence of the fluorine atom and the morpholine ring in 3-FLUORO-N-(4-{[6-METHYL-2-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. These features make it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C22H22FN5O2 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-fluoro-N-[4-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H22FN5O2/c1-15-13-20(27-22(24-15)28-9-11-30-12-10-28)25-18-5-7-19(8-6-18)26-21(29)16-3-2-4-17(23)14-16/h2-8,13-14H,9-12H2,1H3,(H,26,29)(H,24,25,27) |
InChI Key |
XWPVSOSEDPMTAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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